molecular formula C8H16ClFN2 B1404838 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride CAS No. 1403767-21-4

4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride

Cat. No.: B1404838
CAS No.: 1403767-21-4
M. Wt: 194.68 g/mol
InChI Key: XNUVBSALGNOHTA-UHFFFAOYSA-N
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Description

4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2FN2 It is a heterocyclic compound that contains both a piperidine and an azetidine ring, with a fluorine atom attached to the azetidine ring

Preparation Methods

The synthesis of 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride typically involves the reaction of piperidine with a fluorinated azetidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to ensure the stability of the fluorinated intermediate. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target proteins. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects .

Comparison with Similar Compounds

4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

CAS No.

1403767-21-4

Molecular Formula

C8H16ClFN2

Molecular Weight

194.68 g/mol

IUPAC Name

4-(3-fluoroazetidin-1-yl)piperidine;hydrochloride

InChI

InChI=1S/C8H15FN2.ClH/c9-7-5-11(6-7)8-1-3-10-4-2-8;/h7-8,10H,1-6H2;1H

InChI Key

XNUVBSALGNOHTA-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CC(C2)F.Cl.Cl

Canonical SMILES

C1CNCCC1N2CC(C2)F.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride

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